2-Dodecylhexadecyl octanoate

Catalog No.
S13134677
CAS No.
94277-30-2
M.F
C36H72O2
M. Wt
537.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Dodecylhexadecyl octanoate

CAS Number

94277-30-2

Product Name

2-Dodecylhexadecyl octanoate

IUPAC Name

2-dodecylhexadecyl octanoate

Molecular Formula

C36H72O2

Molecular Weight

537.0 g/mol

InChI

InChI=1S/C36H72O2/c1-4-7-10-13-15-17-19-20-22-24-27-29-32-35(34-38-36(37)33-30-25-12-9-6-3)31-28-26-23-21-18-16-14-11-8-5-2/h35H,4-34H2,1-3H3

InChI Key

PYPZOHGTMJFJCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)COC(=O)CCCCCCC

2-Dodecylhexadecyl octanoate is an ester compound formed from the reaction between octanoic acid and a mixture of long-chain alcohols, specifically dodecyl and hexadecyl alcohols. This compound is characterized by its hydrophobic properties due to the long hydrocarbon chains, which contribute to its potential applications in various fields including biochemistry, pharmaceuticals, and materials science. The molecular structure consists of a central octanoate moiety flanked by two long alkyl chains, providing unique physical and chemical properties that make it suitable for specific applications.

Typical for esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, 2-Dodecylhexadecyl octanoate can be hydrolyzed back into its constituent fatty acids and alcohols. This reaction is significant in biological systems where enzymes such as lipases catalyze the breakdown of esters.
  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, leading to the formation of a new ester and a different alcohol. This can be utilized in biodiesel production or modifying fatty acid profiles in various applications.
  • Oxidation: The long-chain hydrocarbons in 2-Dodecylhexadecyl octanoate are susceptible to oxidation, especially under conditions of heat and light. This can lead to the formation of aldehydes, ketones, or carboxylic acids.

The biological activity of 2-Dodecylhexadecyl octanoate is primarily linked to its hydrophobic nature, which allows it to interact with biological membranes. Studies have indicated that compounds with similar structures may exhibit antimicrobial properties due to their ability to disrupt lipid bilayers in microbial cell membranes. Furthermore, fatty acid esters are known to influence metabolic pathways and can serve as energy sources or signaling molecules within biological systems.

The synthesis of 2-Dodecylhexadecyl octanoate typically involves the following methods:

  • Esterification Reaction: The most common method for synthesizing this compound is through a Fischer esterification reaction between octanoic acid and a mixture of dodecanol and hexadecanol. This process requires heating the reactants in the presence of an acid catalyst (such as sulfuric acid) to facilitate the removal of water.
  • Transesterification: Another method involves transesterifying triglycerides derived from natural oils with octanoic acid in the presence of a catalyst. This approach can yield 2-Dodecylhexadecyl octanoate along with other fatty acid esters.
  • Enzymatic Synthesis: Utilizing lipases as biocatalysts offers a more environmentally friendly route for synthesizing this compound. Enzymatic synthesis allows for milder reaction conditions and can provide higher specificity towards desired products.

2-Dodecylhexadecyl octanoate has several notable applications:

  • Surfactants: Due to its amphiphilic nature, this compound is used in formulating surfactants for detergents and emulsifiers in cosmetic products.
  • Biological Research: It serves as a model compound for studying lipid interactions within cell membranes and is used in drug delivery systems due to its ability to encapsulate hydrophobic drugs.
  • Food Industry: As a food additive, it may be used as a flavoring agent or stabilizer in emulsified products.
  • Pharmaceutical Formulations: Its properties make it suitable for use as a carrier in drug formulations aimed at enhancing bioavailability.

Interaction studies involving 2-Dodecylhexadecyl octanoate often focus on its effects on cellular membranes and biological systems:

  • Membrane Interaction: Research has shown that long-chain fatty acid esters like 2-Dodecylhexadecyl octanoate can integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Drug Delivery Systems: Studies have explored how this compound can enhance the solubility and stability of pharmaceutical compounds, improving their therapeutic efficacy.
  • Antimicrobial Activity: Investigations into its antimicrobial properties have revealed potential applications in preserving food products or developing antimicrobial coatings.

Several compounds share structural similarities with 2-Dodecylhexadecyl octanoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-OctadecanolLong-chain alcohol (C18)Higher melting point; used in cosmetics
Dodecanoic AcidSaturated fatty acid (C12)Shorter chain length; used as a food additive
Hexadecanoic AcidSaturated fatty acid (C16)Used extensively in biodiesel production
TristearinA triglyceride formed from glycerol and stearic acidSolid at room temperature; used in food industry
Oleic AcidUnsaturated fatty acid (C18)Liquid at room temperature; used as cooking oil

Uniqueness

The uniqueness of 2-Dodecylhexadecyl octanoate lies in its dual long-chain structure combined with an octanoate moiety, which provides distinct properties such as enhanced solubility for hydrophobic substances while maintaining stability under various conditions. Its versatility across multiple industries—from pharmaceuticals to food science—demonstrates its potential as a multifunctional compound.

XLogP3

17.1

Hydrogen Bond Acceptor Count

2

Exact Mass

536.55323154 g/mol

Monoisotopic Mass

536.55323154 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

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